2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide dihydrochloride
Description
2-(Piperazin-1-yl)-N-(pyridin-3-yl)acetamide dihydrochloride is a synthetic compound featuring a piperazine core linked to a pyridine moiety via an acetamide bridge. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes and receptors.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-piperazin-1-yl-N-pyridin-3-ylacetamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O.2ClH/c16-11(9-15-6-4-12-5-7-15)14-10-2-1-3-13-8-10;;/h1-3,8,12H,4-7,9H2,(H,14,16);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZLBTSGRNGRFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)NC2=CN=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827614-57-3 | |
| Record name | 827614-57-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide dihydrochloride typically involves the following steps:
Formation of the Acetamide Linkage: This can be achieved by reacting 3-aminopyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane.
Introduction of the Piperazine Ring: The intermediate product is then reacted with piperazine in a suitable solvent such as ethanol or methanol. The reaction is typically heated to reflux to ensure complete conversion.
Formation of the Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to the reaction mixture to form the dihydrochloride salt. This step is usually performed in an aqueous medium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to handle large volumes of reactants and products.
Purification Steps: Techniques such as crystallization, filtration, and drying are employed to obtain the pure dihydrochloride salt.
Quality Control: Analytical methods like HPLC and NMR are used to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the piperazine or pyridine rings.
Reduction: Reduced forms of the acetamide linkage.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with receptors or enzymes in biological systems.
Pathways Involved: The compound can modulate signaling pathways, potentially affecting neurotransmission or other cellular processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features, molecular formulas, and physicochemical properties of 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide dihydrochloride with analogous compounds:
Key Observations:
Structural Complexity : The target compound lacks the imidazo[2,1-b]thiazole scaffold and aryl substituents (e.g., chlorophenyl, methoxybenzyl) present in 5l and 5k. These groups enhance binding affinity to targets like VEGFR2, as seen in 5l’s superior activity compared to 5k .
Salt Form : The dihydrochloride form (shared with K-604) likely improves aqueous solubility compared to freebase analogs, facilitating in vitro and in vivo studies .
Biological Activity
2-(Piperazin-1-yl)-N-(pyridin-3-yl)acetamide dihydrochloride, with CAS number 827614-57-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula of this compound is CHClNO, with a molecular weight of 293.19 g/mol. Its structure features a piperazine ring and a pyridine moiety, which are significant for its interaction with biological targets.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Kinase Activity : Similar compounds have shown potential in inhibiting various kinases, which are critical in cell signaling pathways. For example, compounds targeting BCR-ABL kinase demonstrate significant effects on cell proliferation and survival in cancer models .
- Antiproliferative Effects : Studies have shown that piperazine derivatives can induce apoptosis in cancer cells. For instance, structural modifications in related compounds have been linked to improved cytotoxicity against specific tumor cell lines .
- Neuroprotective Activity : Some derivatives of piperazine have been investigated for their neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Table 1: Biological Activity Overview
Case Study 1: Anticancer Properties
In a study evaluating the anticancer properties of piperazine derivatives, it was found that modifications to the piperazine ring could enhance cytotoxicity against various cancer cell lines. The compound exhibited IC values in the low micromolar range, indicating potent activity against cancer cells .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of piperazine derivatives, including this compound. The results indicated that these compounds could mitigate oxidative stress-induced neuronal damage, suggesting their potential utility in neurodegenerative disease models .
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of piperazine derivatives. For instance:
- The addition of polar functional groups has been shown to improve solubility and metabolic stability while maintaining or enhancing biological activity .
- Compounds with specific substitutions on the pyridine ring exhibited varying degrees of kinase inhibition and cytotoxicity, emphasizing the need for targeted design in drug development .
Q & A
Q. What are the recommended methods for synthesizing 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide dihydrochloride with high purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:
- Intermediate Formation : Reacting pyridin-3-amine with a piperazine-containing acetyl chloride derivative under anhydrous conditions.
- Purification : Use recrystallization or column chromatography (e.g., silica gel with gradient elution of dichloromethane/methanol) to isolate the product.
- Salt Formation : Treat the free base with hydrochloric acid in a polar solvent (e.g., ethanol) to form the dihydrochloride salt.
Key parameters include temperature control (0–5°C during acylation) and stoichiometric excess of piperazine derivatives to minimize side reactions. Purity can be verified via HPLC (>95%) and elemental analysis .
Q. How should researchers characterize the compound’s structure and purity?
- Methodological Answer :
- Spectroscopic Analysis : Use -NMR and -NMR to confirm the acetamide backbone and piperazine/pyridine substituents.
- Mass Spectrometry : High-resolution ESI-MS to validate the molecular formula (CHClNO) and molecular weight (292.2 g/mol) .
- Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column; retention time consistency and peak symmetry indicate purity.
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.4%).
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Hazard Mitigation : Avoid inhalation (respiratory irritant per GHS H335) and skin contact (irritant per H315). In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .
- Storage : Keep in a tightly sealed container under inert gas (argon) at 2–8°C to prevent hydrolysis.
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and identify transition states. This helps predict optimal solvents (e.g., DMF vs. THF) and catalysts.
- Reaction Path Screening : Tools like GRRM17 or Gaussian can simulate intermediates and byproducts, reducing trial-and-error experiments .
- Machine Learning : Train models on existing reaction datasets to predict yields under varying temperatures, pressures, and molar ratios.
Q. What strategies resolve contradictory data in biological activity studies (e.g., receptor binding vs. cytotoxicity)?
- Methodological Answer :
- Dose-Response Curves : Perform assays at multiple concentrations (e.g., 1 nM–100 µM) to differentiate specific binding from non-specific toxicity.
- Control Experiments : Use knockout cell lines or receptor antagonists to confirm target specificity.
- Statistical Validation : Apply ANOVA or Tukey’s HSD test to assess significance across replicates. Address outliers via Grubbs’ test .
Q. How can the compound’s reactivity under oxidative or nucleophilic conditions be systematically studied?
- Methodological Answer :
- Oxidative Stability : Expose the compound to HO (3–30%) or air/moisture over time, monitoring degradation via TLC or LC-MS.
- Nucleophilic Substitution : React with amines (e.g., methylamine) or thiols (e.g., glutathione) in buffered solutions (pH 7.4) to assess stability in physiological conditions.
- Kinetic Studies : Use UV-Vis spectroscopy to track reaction rates and derive Arrhenius parameters for activation energy .
Q. What are the challenges in scaling up synthesis from laboratory to pilot scale?
- Methodological Answer :
- Heat Transfer : Optimize stirring rates and reactor geometry to manage exothermic reactions (e.g., acylation).
- Purification Scalability : Replace column chromatography with fractional crystallization or continuous-flow reactors.
- Process Control : Implement PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring of intermediate formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
